4,7-Dichlorocinnoline hydrochloride
CAS No.:
Cat. No.: VC14359875
Molecular Formula: C8H5Cl3N2
Molecular Weight: 235.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5Cl3N2 |
|---|---|
| Molecular Weight | 235.5 g/mol |
| IUPAC Name | 4,7-dichlorocinnoline;hydrochloride |
| Standard InChI | InChI=1S/C8H4Cl2N2.ClH/c9-5-1-2-6-7(10)4-11-12-8(6)3-5;/h1-4H;1H |
| Standard InChI Key | PYIGPXITKIGWSG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N=NC=C2Cl.Cl |
Introduction
Chemical Profile of 4,7-Dichloroquinoline Hydrochloride
Molecular Structure and Physical Properties
4,7-Dichloroquinoline hydrochloride (C₉H₅Cl₂N·HCl) features a bicyclic structure comprising a benzene ring fused to a pyridine ring, with chlorine atoms at positions 4 and 7. The hydrochloride form increases its polarity, making it soluble in polar solvents such as water and ethanol. Key physical properties include:
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Molecular weight: 233.50 g/mol
The chlorine atoms at the 4- and 7-positions confer distinct reactivity, with the 4-position chlorine being more susceptible to nucleophilic substitution due to electron-withdrawing effects from the pyridine nitrogen .
Synthetic Methodologies
Industrial Synthesis from Ethyl 4-Hydroxy-7-Chloroquinoline-3-Carboxylate
A patented industrial method (CN103626699A) outlines a three-step synthesis with high yield (>70%) and purity (≥99%) :
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Hydrolysis and Acidification:
Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate is hydrolyzed using 10% NaOH at 90–100°C, followed by acidification with HCl to precipitate 4-hydroxy-7-chloroquinoline-3-carboxylic acid (yield: 92%). -
Decarboxylation:
The carboxylic acid intermediate undergoes decarboxylation in a high-boiling solvent (e.g., mineral oil) at 230–250°C, yielding 4-hydroxy-7-chloroquinoline. -
Chlorination with Phosphorus Oxychloride:
Treatment with POCl₃ in toluene at 100°C replaces the hydroxyl group with chlorine, forming 4,7-dichloroquinoline. Crude product recrystallization in ethanol achieves 99.5% purity .
Alternative Routes: Gould–Jacobs Reaction
A historical synthesis starting from 3-chloroaniline involves condensation with diethyl oxaloacetate under acidic conditions, followed by cyclization and chlorination . This method, developed by Winthrop Chemical Co., laid the foundation for large-scale antimalarial production.
Table 1: Comparison of Synthetic Methods
Pharmacological Applications
Role in Antimalarial Drug Synthesis
4,7-Dichloroquinoline hydrochloride is indispensable for synthesizing 4-aminoquinoline antimalarials:
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Chloroquine: Reacted with 4-diethylamino-1-methylbutylamine to form the free base, which is then converted to the diphosphate salt .
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Hydroxychloroquine: Introduced in 1949, it substitutes a hydroxyl group on chloroquine’s side chain, reducing toxicity while retaining efficacy .
Emerging Therapeutic Applications
Recent studies explore its utility in:
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Antiviral Agents: Structural analogs show inhibitory activity against RNA viruses, including SARS-CoV-2 .
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Anticancer Research: Quinoline derivatives exhibit intercalation with DNA, disrupting replication in leukemia cells .
Industrial Production and Optimization
The patented method emphasizes scalability and environmental sustainability:
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Solvent Recovery: Toluene and ethanol are recycled, minimizing waste.
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Byproduct Management: Phosphorus-containing byproducts are neutralized to reduce environmental impact.
Table 2: Industrial Process Metrics
| Step | Temperature Range | Yield | Purity |
|---|---|---|---|
| Hydrolysis | 90–100°C | 92% | 98% |
| Decarboxylation | 230–250°C | 89% | 97% |
| Chlorination | 100°C | 87% | 99.5% |
Comparative Analysis with Structural Analogs
Table 3: Key Quinoline Derivatives
| Compound | Structure | Molecular Formula | Primary Use |
|---|---|---|---|
| 4,7-Dichloroquinoline HCl | Quinoline with Cl at 4,7 | C₉H₆Cl₂N·HCl | Antimalarial intermediate |
| Chloroquine | 4-Aminoquinoline | C₁₈H₂₆ClN₃ | Malaria prophylaxis |
| Amodiaquine | 4-Aminoquinoline | C₂₀H₂₂ClN₃O | Drug-resistant malaria |
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